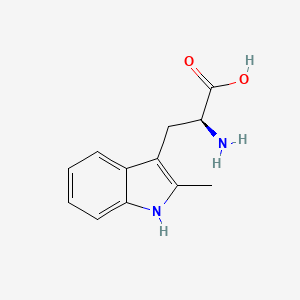

2-Methyl-L-tryptophan

説明

Contextualizing 2-Methyl-L-tryptophan within Amino Acid Metabolism

The metabolic fate of the essential amino acid L-tryptophan is diverse and crucial for numerous physiological functions. In humans and other mammals, tryptophan metabolism primarily follows three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is driven by gut microbiota.

The Kynurenine Pathway: This is the principal route for tryptophan degradation, accounting for over 95% of its catabolism. The initial and rate-limiting step is the cleavage of tryptophan's indole ring by one of two enzymes: tryptophan 2,3-dioxygenase (TDO), which is mainly active in the liver, or indoleamine 2,3-dioxygenase (IDO1 and IDO2), found in various tissues and immune cells. thno.orgaginganddisease.org This first step produces N-formylkynurenine, which is subsequently converted to kynurenine. bevital.no The kynurenine pathway generates several neuroactive and immunomodulatory metabolites, including the neuroprotective kynurenic acid and the potentially neurotoxic quinolinic acid. aginganddisease.orgbevital.nopensoft.net

The Serotonin Pathway: Though a minor route in terms of quantity, this pathway is vital for neurologic function. Tryptophan is the sole precursor for the neurotransmitter serotonin (5-hydroxytryptamine). nih.gov The synthesis is initiated by the enzyme tryptophan hydroxylase (TPH), which exists in two isoforms (TPH1 in peripheral tissues and TPH2 in the brain), followed by decarboxylation to form serotonin. medchemexpress.commedchemexpress.com Serotonin itself can be further metabolized to produce the hormone melatonin, which regulates circadian rhythms. nih.gov

The Indole Pathway: In the gastrointestinal tract, gut microbes can directly metabolize tryptophan into various indole derivatives. These molecules can act as signaling molecules, influencing the host's immune system and gut homeostasis.

This compound, as an analog of L-tryptophan, exists within this metabolic landscape. Research indicates it can be used to study protein synthesis and has potential as an antibiotic. biosynth.com One study noted that the enzyme TsrM can catalyze the formation of this compound from tryptophan, although the conversion rate was very low. researchgate.net Unlike its more widely researched isomers, such as 1-methyl-tryptophan, the specific inhibitory or substrate activity of this compound on key metabolic enzymes like IDO and TPH is not well-documented in scientific literature.

Historical Perspectives on Tryptophan Analogues in Research

The use of synthetic and natural tryptophan analogues has a long history in biochemical and medical research, providing invaluable tools to probe the function of metabolic pathways. These analogues serve as specific inhibitors or substrates for enzymes, helping to elucidate complex biological processes. frontiersin.org

One of the earliest and most significant areas of research has been the modulation of the kynurenine pathway. The compound 1-methyl-DL-tryptophan (a racemic mixture) was identified early on as an inhibitor of indoleamine 2,3-dioxygenase (IDO). acs.orgplos.org This discovery paved the way for decades of research into the role of IDO in immune tolerance, particularly in the context of cancer and chronic infections. Subsequent studies dissected the activities of its stereoisomers, 1-methyl-L-tryptophan and 1-methyl-D-tryptophan (Indoximod), revealing differential inhibitory effects on IDO1 and the related enzyme IDO2. plos.org

Another key historical analogue is α-Methyltryptophan (αMTP). Dating back to at least the 1960s, this compound has been used to investigate the serotonin pathway. wikipedia.org Because it can be converted by tryptophan hydroxylase, αMTP has been instrumental in studying serotonin synthesis. wikipedia.orgnih.gov In its radiolabeled form, such as with carbon-11 (B1219553), α-[¹¹C]methyl-L-tryptophan has become a critical tracer in positron emission tomography (PET) imaging to measure serotonin synthesis rates in the human brain, offering insights into various neurological and psychiatric disorders. thno.orgclinicaltrials.gov

These examples highlight a research paradigm where modifying the tryptophan structure—by adding a methyl group to the indole nitrogen (1-position), the indole ring (2-position), or the alpha-carbon of the amino acid side chain—creates powerful chemical probes to dissect and manipulate specific metabolic pathways.

Significance of this compound in Contemporary Research Paradigms

In modern research, the study of tryptophan metabolism remains a vibrant field, largely driven by the therapeutic potential of targeting its pathways for cancer immunotherapy, neurodegenerative diseases, and psychiatric disorders. pensoft.net The focus has been intense on developing potent and selective inhibitors of enzymes like IDO1, TDO, and TPH.

Within this paradigm, tryptophan analogues are central. Compounds such as Indoximod (1-methyl-D-tryptophan) and Epacadostat (B560056) have advanced into clinical trials as IDO1 inhibitors for cancer therapy, aiming to reverse tumor-mediated immune suppression. plos.orgmedchemexpress.com Similarly, inhibitors of TPH are being investigated to control serotonin production in conditions like carcinoid syndrome. medchemexpress.comclinicaltrials.gov

The significance of this compound in these contemporary efforts appears limited compared to its isomers. While it is available commercially for research purposes and is known as a natural product, it is not a prominent tool compound in the high-impact fields of IDO or TPH inhibition. biosynth.com Its primary documented uses are in fundamental studies of protein synthesis and as a potential antibiotic. biosynth.com This suggests that the specific structural modification at the 2-position of the indole ring does not confer the potent enzyme-inhibitory properties seen with methylation at the 1-position or the alpha-carbon.

The table below summarizes the key properties of this compound.

Table 1: Properties of this compound| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ | biosynth.com |

| Molecular Weight | 218.25 g/mol | biosynth.com |

| CAS Number | 33468-32-5 | biosynth.com |

| Description | A natural amino acid; derivative of L-tryptophan where the hydrogen at position 2 on the indole ring is replaced by a methyl group. | biosynth.com |

| Known Roles | Bacterial metabolite, intermediate in tryptophan biosynthesis, used to study protein synthesis. | biosynth.com |

The following table provides a comparison of this compound with other methylated tryptophan analogues that are more commonly used in contemporary research.

Table 2: Comparison of Methylated Tryptophan Analogues in Research| Compound | Position of Methyl Group | Primary Research Application | Key Enzyme Interaction |

|---|---|---|---|

| This compound | 2-position of indole ring | Study of protein synthesis, potential antibiotic. | Not a well-documented inhibitor of major pathway enzymes. |

| 1-Methyl-L-tryptophan | 1-position (indole nitrogen) | IDO1 inhibitor, research in immunology and cancer. | Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). medchemexpress.comcaymanchem.com |

| 1-Methyl-D-tryptophan (Indoximod) | 1-position (indole nitrogen) | IDO pathway inhibitor in clinical trials for cancer. | Preferentially inhibits Indoleamine 2,3-dioxygenase 2 (IDO2), but also affects the IDO1 pathway. plos.org |

| α-Methyl-L-tryptophan (αMTP) | Alpha-carbon of side chain | PET imaging tracer for serotonin synthesis, research in neuroscience. | Substrate for Tryptophan Hydroxylase (TPH). wikipedia.orgnih.gov |

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955096 | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33468-32-5 | |

| Record name | 2-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033468325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2C3UL6D63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Transformations of 2 Methyl L Tryptophan

Biosynthetic Pathways Involving 2-Methyl-L-tryptophan

While closely related to L-tryptophan, this compound's role in biosynthetic pathways is distinct and specialized.

Role as an Intermediate in Tryptophan Biosynthesis

Contrary to some general classifications, this compound is not recognized as an intermediate in the canonical biosynthetic pathway of L-tryptophan. The de novo synthesis of L-tryptophan in plants and microorganisms proceeds from chorismate, which is converted through a series of enzymatic steps involving intermediates like anthranilate and indole-3-glycerol phosphate (B84403) to finally yield L-tryptophan. nih.govwikipedia.org The methylation at the C2 position of the indole (B1671886) ring to form this compound is a subsequent modification of L-tryptophan itself, rather than a step towards its creation. researchgate.netnih.gov

Intermediacy in Thiostrepton (B1681307) Biosynthesis

The most well-documented biosynthetic role of this compound is as a crucial intermediate in the production of the thiopeptide antibiotic, thiostrepton. ijssst.info This potent antibiotic, effective against Gram-positive pathogens, features a unique quinaldic acid moiety. nih.govfrontiersin.org The biosynthesis of this quinaldic acid portion begins with the methylation of an L-tryptophan molecule at the C2 position of its indole ring, forming this compound. researchgate.netacs.org This initial step, catalyzed by the enzyme TsrM, commits the molecule to the pathway that leads to the formation of the quinaldic acid ring system. researchgate.netresearchgate.netacs.org Following its formation, this compound undergoes further enzymatic transformations, including transamination and oxidative ring expansion, to ultimately form the quinoline (B57606) structure of the quinaldic acid moiety. acs.orgnih.gov

Enzymatic Catalysis and Substrate Specificity

Several enzymes have been shown to recognize and transform this compound, highlighting its role as a substrate in various biocatalytic reactions.

Tryptophanase Activity Towards this compound

Historically, tryptophanase (EC 4.1.99.1) was considered inactive towards tryptophan derivatives with substitutions at the 2-position of the indole ring. nih.gov However, research has demonstrated that this is not the case. Homogeneous tryptophanase can catalyze the α,β-elimination of this compound to produce pyruvate, ammonia, and 2-methylindole (B41428). nih.gov Furthermore, cells containing tryptophanase can catalyze the reverse synthesis reaction, forming this compound from 2-methylindole and L-serine, or from 2-methylindole, pyruvate, and an ammonium (B1175870) ion. nih.gov

Kinetic studies of the degradation of this compound by tryptophanase revealed a significant primary deuterium (B1214612) isotope effect (kH/kD = 4.0), indicating that the removal of the α-proton is a rate-determining step in the enzymatic reaction. nih.gov

Tryptophan Synthase Activity in this compound Production

Tryptophan synthase (EC 4.2.1.20), an enzyme that typically synthesizes L-tryptophan from indole and L-serine, has been effectively used for the production of this compound. ijssst.infomdpi.com By providing 2-methylindole as a substrate instead of indole, the enzyme catalyzes its condensation with L-serine to yield this compound. ijssst.info

Research utilizing recombinant Escherichia coli expressing tryptophan synthase from E. coli K-12 has optimized the conditions for this biocatalytic synthesis. Under optimal conditions, a bioconversion rate of 93% was achieved after 6 hours. ijssst.info

| Parameter | Optimal Value |

|---|---|

| L-serine Concentration | 100 mmol/L |

| 2-methylindole Concentration | 100 mmol/L |

| Enzyme Source | 1 g tryptophan synthase cells |

| Metal Ion | 0.1 mmol/L Ca2+ |

| pH | 8.0 |

| Temperature | 37 °C |

| Reaction Time | 6 hours |

| Bioconversion Rate | 93% |

Data sourced from a study on L-2-methyltryptophan preparation using recombinant Escherichia coli with tryptophan synthase activity. ijssst.info

Thiostrepton Tryptophan Methyltransferase and Sp2-Hybridized Carbon Methylation

The formation of this compound from L-tryptophan is catalyzed by the enzyme tryptophan 2-C-methyltransferase, commonly known as TsrM, from bacteria such as Streptomyces laurentii. uniprot.org This enzyme is a member of the radical S-adenosylmethionine (SAM) superfamily, which are known for catalyzing chemically challenging reactions. researchgate.netnih.gov

Indoleamine 2,3-Dioxygenase (IDO) and its Interaction with this compound Analogs

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. rsc.orgfrontiersin.org This pathway is crucial for various physiological processes, and its dysregulation has been implicated in the immune escape mechanisms of tumors. rsc.orgnih.gov IDO1, a key enzyme in this pathway, has become a significant target in cancer immunotherapy due to its role in creating an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites. rsc.orgnih.gov

Several analogs of tryptophan have been investigated as inhibitors of IDO1. nih.gov Among the earliest and most studied are the stereoisomers of 1-methyl-tryptophan (1-MT). rsc.orgwikipedia.org The L-isomer, 1-methyl-L-tryptophan (L-1MT), acts as a weak competitive inhibitor of IDO1 and can also serve as a substrate for the enzyme. wikipedia.orgacs.org In contrast, the D-isomer, 1-methyl-D-tryptophan (D-1MT or indoximod), does not inhibit the purified IDO1 enzyme directly but can inhibit the related enzyme IDO2 and restore mTOR signaling in tryptophan-starved cells. wikipedia.orgnih.gov Despite its lack of direct enzymatic inhibition, indoximod has been extensively studied in clinical trials for its ability to modulate the tumor microenvironment. rsc.orgwikipedia.org

The interaction of various tryptophan analogs with IDO1 showcases a range of inhibitory activities. While many early inhibitors, including L-1MT, exhibited moderate activity in the micromolar range, newer compounds like epacadostat (B560056) and navoximod (B609430) have demonstrated potent inhibition at nanomolar concentrations. rsc.orgnih.gov The development of these inhibitors is aimed at enhancing anti-tumor immune responses by preventing the IDO1-mediated depletion of tryptophan, which is essential for the proliferation of immune cells like T-cells. rsc.org

It's important to note that the term "IDO" often refers to IDO1, but two other related enzymes, IDO2 and tryptophan 2,3-dioxygenase (TDO), also catalyze the same initial step of tryptophan catabolism. rsc.orgnih.gov While IDO1 is broadly expressed and induced by inflammatory stimuli, TDO is primarily found in the liver and regulates systemic tryptophan levels. frontiersin.org IDO2's specific functions are still being elucidated, but it shows different substrate and inhibitor specificities compared to IDO1. nih.govfrontiersin.org For instance, human IDO2 can metabolize substrates like 5-methoxytryptophan, which are not metabolized by human IDO1. nih.govscienceopen.com

The table below summarizes the inhibitory characteristics of some key tryptophan analogs against IDO enzymes.

| Compound | Target Enzyme(s) | Reported Inhibitory Activity (Ki or IC50) | Key Characteristics |

| 1-Methyl-L-tryptophan (L-1MT) | IDO1 | Weak, micromolar range (e.g., Ki = 19–53 μM) acs.org | Competitive inhibitor; also a substrate of IDO1. wikipedia.orgacs.org |

| 1-Methyl-D-tryptophan (D-1MT/Indoximod) | IDO2 | Inhibits IDO2 wikipedia.org | Does not directly inhibit purified IDO1 enzyme; acts as a tryptophan mimetic for mTORC1 signaling. wikipedia.orgnih.gov |

| Epacadostat (INCB024360) | IDO1 | Potent, nanomolar range (e.g., IC50 = 70 nM at enzyme level) frontiersin.orgnih.gov | A highly potent and selective inhibitor that has been in late-stage clinical trials. rsc.orgfrontiersin.org |

| Navoximod (NLG919) | IDO1 | Potent, nanomolar range rsc.orgnih.gov | Another potent IDO1 inhibitor that has undergone clinical evaluation. rsc.org |

| Methyl-thiohydantoin-DL-tryptophan (MTH-trp) | IDO, IDO2 | Inhibitor researchgate.netuniprot.org | Suppresses IFN-gamma inducible IDO expression at the transcriptional level. researchgate.net |

Other Enzymes in Tryptophan Catabolism and this compound Pathways

Beyond the well-studied IDO and TDO enzymes, several other enzymes play significant roles in the broader pathways of tryptophan metabolism and can interact with or process tryptophan analogs like this compound.

Tryptophan 2,3-dioxygenase (TDO) , primarily located in the liver, is structurally distinct from IDO but catalyzes the same initial reaction of converting tryptophan to N-formylkynurenine. nih.govscienceopen.com It is responsible for degrading excess dietary tryptophan and maintaining systemic tryptophan homeostasis. frontiersin.orgpnas.org The non-metabolizable analog alpha-methyl-tryptophan has been shown to stabilize the active tetrameric form of TDO, leading to increased tryptophan degradation. pnas.org

Tryptophanase (TNA) is an enzyme found in bacteria, such as Escherichia coli, that can catalyze the formation of this compound from 2-methylindole and L-serine, or from 2-methylindole, pyruvate, and ammonium ions. nih.gov This demonstrates that this compound can be a substrate for tryptophanase, which was previously thought to be inactive towards tryptophan derivatives with substitutions at the 2-position of the indole ring. nih.gov

Tryptophan synthase (TrpS) , particularly its β-subunit (TrpB), is another key enzyme in tryptophan metabolism. While its primary role is the final step in L-tryptophan biosynthesis from indole and serine, engineered variants of TrpB from thermophilic organisms have been developed as a biocatalytic platform for synthesizing a wide array of tryptophan analogs with high chemo- and stereoselectivity. acs.orgnih.gov This enzymatic approach offers a more direct and efficient route to these compounds compared to traditional chemical synthesis. acs.org

Tryptophan 2-C-methyltransferase (TsrM) is a radical S-adenosylmethionine (SAM) enzyme found in the bacterium Streptomyces laurentii. genome.jp It is involved in the biosynthesis of the antibiotic thiostrepton and catalyzes the methylation of L-tryptophan at the C2 position of the indole ring to form this compound. genome.jpbiosynth.comacs.org

Tryptophan decarboxylase (TDC) from the plant Camptotheca acuminata has been shown to exhibit catalytic promiscuity. frontiersin.org While its primary function is the decarboxylation of L-tryptophan to tryptamine, it can also efficiently decarboxylate Cβ-methyl-L-tryptophans. frontiersin.org

In the biosynthesis of the antibiotic thiostrepton, this compound undergoes further enzymatic transformations. A tandem reaction involving a transaminase (TsrA ) and a flavin-dependent oxygenase (TsrE ) initiates an unusual indole ring-expansion mechanism, ultimately leading to a quinoline ketone intermediate. sjtu.edu.cn

The table below provides a summary of these enzymes and their relevance to this compound and tryptophan catabolism.

| Enzyme | Source/Organism | Function | Relevance to this compound / Tryptophan Analogs |

| Tryptophan 2,3-dioxygenase (TDO) | Mammalian Liver | Catalyzes the first step of the kynurenine pathway, regulating systemic tryptophan levels. frontiersin.orgpnas.org | Stabilized by the analog alpha-methyl-tryptophan. pnas.org |

| Tryptophanase (TNA) | Bacteria (e.g., E. coli) | Catalyzes the synthesis and degradation of tryptophan and its analogs. | Can synthesize this compound from 2-methylindole and L-serine. nih.gov |

| Tryptophan synthase (TrpB) | Bacteria (e.g., P. furiosus) | Synthesizes tryptophan analogs from indole derivatives and serine. | Engineered variants can produce a wide range of tryptophan analogs. acs.orgnih.gov |

| Tryptophan 2-C-methyltransferase (TsrM) | Streptomyces laurentii | Methylates L-tryptophan to form this compound. genome.jp | Directly responsible for the biosynthesis of this compound. genome.jpacs.org |

| Tryptophan decarboxylase (TDC) | Camptotheca acuminata | Decarboxylates L-tryptophan and its analogs. | Can efficiently decarboxylate Cβ-methyl-L-tryptophans. frontiersin.org |

| TsrA/TsrE | Streptomyces laurentii | Transamination and oxygenation initiating indole ring expansion. | Process this compound in the thiostrepton biosynthetic pathway. sjtu.edu.cn |

Stereoselectivity in Enzymatic Hydroxylation

Enzymatic hydroxylation is a critical transformation in the metabolism of many compounds, including amino acids and their derivatives. The enzymes responsible for these reactions often exhibit a high degree of stereoselectivity, meaning they preferentially act on one stereoisomer of a substrate over another. This is a hallmark of biocatalysis and is crucial in determining the biological activity of the resulting molecules. acs.orgpnas.org

Cytochrome P450 enzymes , such as P450BM3 from Priestia megaterium, are well-known for their role in hydroxylation reactions. pnas.org These enzymes can hydroxylate substrates with high regio- and stereoselectivity. pnas.org For example, the bacterial P450 from Pseudomonas putida (CYP101A1) hydroxylates d-camphor (B3430136) with almost perfect stereoselectivity. pnas.org

Aromatic amino acid hydroxylases , including tryptophan hydroxylase (TrpH) and tyrosine hydroxylase (TyrH), are non-heme iron-dependent monooxygenases that catalyze the hydroxylation of their respective amino acid substrates. nih.gov TrpH is responsible for synthesizing 5-hydroxytryptophan, a precursor to serotonin (B10506). nih.govresearchgate.net These enzymes are highly specific for the L-enantiomer of their substrates. For instance, a tryptophan decarboxylase from Camptotheca acuminata (CaTDC3) shows strict stereoselectivity for L-tryptophan and does not act on D-tryptophan. frontiersin.org

In the context of this compound, it has been noted that it is stereoselective with respect to the enzyme catalysis of its hydroxylation. biosynth.com The transaminase TsrA, involved in the thiostrepton biosynthesis pathway, functions in a stereoselective manner, transforming L-amino acids but not D-amino acids like D-Trp. sjtu.edu.cn

The hydroxylation of various amino acids and their derivatives has been a subject of extensive research to produce valuable hydroxy amino acids. For example, lysine (B10760008) dioxygenases have been used to catalyze the formation of (3S)-3-hydroxy-L-lysine and (4R)-4-hydroxy-L-lysine, demonstrating different regioselectivity. mdpi.com

The inherent stereoselectivity of these enzymes is a powerful tool in biocatalysis, enabling the synthesis of enantiopure compounds that are often difficult to produce through conventional chemical methods. acs.orgnih.gov

Advanced Synthetic Methodologies and Chemical Derivatization

Enantioselective Synthesis Approaches

The production of the specific L-enantiomer of 2-methyl-tryptophan is crucial for its biological applications. To this end, several enantioselective methods have been developed.

A practical and effective method for preparing enantiomerically pure α-[14C]methyl-L-tryptophan involves the enzymatic resolution of its corresponding D,L-methyl ester. nih.gov This process leverages the stereospecificity of enzymes to selectively hydrolyze one enantiomer from a racemic mixture.

The key steps in this process are:

α-Methylation : The process begins with the α-methylation of the lithium enolate of the Schiff base of L-tryptophan methyl ester to introduce the methyl group. nih.gov

Hydrolysis : The Schiff base is then hydrolyzed using 1N HCl to yield the D,L-methyl ester of α-[14C]methyl tryptophan. nih.gov

Enzymatic resolution has also been explored with other enzymes, such as serine carboxypeptidases. For instance, Carboxypeptidase Y from Baker's Yeast and Carboxypeptidase W have been used to resolve (±)-α-methyltryptophan methyl ester. google.com

Table 1: Enzymatic Resolution of (±)-α-Methyltryptophan Methyl Ester

| Enzyme | Substrate | pH | Conversion (%) | Unreacted Enantiomer | Enantiomeric Excess (%) |

| α-Chymotrypsin | D,L-α-[14C]methyl tryptophan methyl ester | - | - | D-ester | - |

| Carboxypeptidase Y | (±)-α-Methyltryptophan methyl ester | 7.5 | 75 | (R)-ester | - |

| Carboxypeptidase W | (±)-α-Methyltryptophan methyl ester | 7.5 | - | (R)-ester | 99 |

Data sourced from multiple studies. nih.govgoogle.com

Stereoselective methylation provides a direct route to α-methylated amino acids. This approach involves the generation of a chiral enolate from a protected tryptophan derivative, followed by methylation.

A notable example is the synthesis of α-[11C]methyl-L-tryptophan (AMT). nih.gov This method utilizes a chiral auxiliary to direct the stereochemical outcome of the methylation reaction. The key steps are:

Enolate Generation : A lithium enolate is generated by treating a protected hexahydropyrrolo[2,3-b]indole derivative with lithium diisopropylamide (LDA) at low temperatures (-55°C to -78°C). researchgate.netnih.gov

Stereoselective Methylation : The enolate then reacts with a methylating agent, such as [11C]methyl iodide, to introduce the methyl group stereoselectively. nih.gov

Deprotection : The protecting groups are subsequently removed to yield the final product. nih.gov

Another approach involves the use of 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones. researchgate.net The cis-disubstituted derivative's enolate can be successfully methylated with methyl iodide, and subsequent hydrolysis yields enantiomerically pure α-methyl-L-tryptophan. researchgate.net

Chemical Synthesis from Precursors

Chemical synthesis provides versatile pathways to 2-Methyl-L-tryptophan and its derivatives, starting from readily available precursors like L-tryptophan.

The preparation of N-substituted L-tryptophan methyl esters is a common step in the synthesis of more complex tryptophan derivatives. A general method involves the following steps:

Esterification : L-tryptophan is first esterified to produce L-tryptophan methyl ester hydrochloride. google.com This can be achieved using methanol (B129727) and thionyl chloride or trimethylchlorosilane in methanol. google.commdpi.com

Deprotection : The hydrochloride is removed under alkaline conditions to yield L-tryptophan methyl ester. google.com

Condensation : The methyl ester is then reacted with an aromatic aldehyde to form an imine. google.com

Reduction : Finally, the imine is selectively reduced, often using sodium borohydride, to give the N-substituted L-tryptophan methyl ester. google.com

The derivatization of L-tryptophan can also be achieved by reacting it with derivatives of arylpropanoic acids. This approach is part of the broader field of creating novel amino acid analogs for various applications, including the development of inhibitors for amino acid transporters like LAT1. nih.gov While specific examples for this compound are not detailed, the general principle involves coupling the amino group of tryptophan or its ester with an activated carboxylic acid derivative.

The synthesis of α-methylated tryptophan derivatives is a key area of research. thno.org One method involves the alkylation of heterocycles derived from various amino acids with 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole. researchgate.net Subsequent hydrolysis of the auxiliary ring can afford (S)-2-methyltryptophan. researchgate.net

Another strategy involves the reaction of 3-substituted indoles with dehydroalanine (B155165) derivatives under Lewis acid-mediated conditions. beilstein-journals.org This can lead to the formation of 2-substituted tryptophans through a proposed mechanism involving alkylative dearomatization–cyclization followed by a C3- to C2-alkyl migration and rearomatization. beilstein-journals.org

Synthesis of Substituted L-Tryptophanols

L-tryptophanols are derivatives of L-tryptophan where the carboxylic acid group is reduced to a hydroxyl group. The synthesis of substituted L-tryptophanols can be achieved through various chemical and biochemical methods.

One notable method involves the enzymatic reduction of L-tryptophan. For instance, a non-ribosomal peptide synthase-like (NRPS-like) enzyme, PtNRPS1, found in the marine diatom Phaeodactylum tricornutum, has been shown to catalyze the two-sequential, two-electron reduction of L-tryptophan to produce tryptophanol. biorxiv.org This biocatalytic process highlights a natural pathway for tryptophanol synthesis. The resulting tryptophanol was identified by the presence of new signals in its 1H-NMR spectrum corresponding to the methylene (B1212753) group formed from the reduction of the carbonyl group. biorxiv.org

Chemical synthesis methods are also employed. These typically involve the reduction of L-tryptophan or its derivatives. The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the carboxylic acid without affecting the indole (B1671886) ring or the α-amino group.

Table 1: Comparison of Synthetic Methods for L-Tryptophanol

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Enzymatic Reduction | Utilizes enzymes like PtNRPS1 from Phaeodactylum tricornutum to catalyze the reduction of L-tryptophan. | High specificity; occurs in nature. | biorxiv.org |

| Chemical Reduction | Involves the use of chemical reducing agents to convert the carboxylic acid group of L-tryptophan to a hydroxyl group. | Allows for a wider range of substituted starting materials. | |

Radiosynthesis and Isotope Labeling

The introduction of isotopes into the this compound molecule is essential for its use in various research applications, particularly in medical imaging and for studying reaction mechanisms.

Alpha-[11C]methyl-L-tryptophan ([11C]AMT) is a key radiotracer for Positron Emission Tomography (PET) imaging. nih.govoup.com It is used to investigate serotonin (B10506) synthesis and the kynurenine (B1673888) pathway in the brain and in oncology. nih.govresearchgate.net The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates rapid and efficient synthetic methods. osti.govacs.org

Several synthetic routes for "no-carrier-added" α-[11C]methyl-L-tryptophan have been developed. One method involves the alkylation of a Schiff base of L-tryptophan methyl ester with [11C]methyl iodide ([11C]CH3I). nih.gov This synthesis can be completed in about 30 minutes after the collection of [11C]CO2, yielding the final product with a radiochemical yield of 20-25%. nih.gov

Another high-yield procedure involves the stereoselective methylation of a protected pyrrolo[2,3-b]indole (B14758588) derivative with [11C]methyl iodide. nih.gov This method, followed by purification using a reverse-phase C-18 Sep-Pak, provides α-[11C]methyl-L-tryptophan with an average radiochemical yield of 53 ± 12% within 30-35 minutes. nih.gov The development of such efficient syntheses is crucial for the clinical application of [11C]AMT PET. frontiersin.orgmdpi.comsnmjournals.org

Table 2: Synthetic Parameters for Alpha-[11C]methyl-L-tryptophan

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Precursor | Schiff base of L-tryptophan methyl ester | Dimethyl 2(S), 3a(R), 8a(S)-(+)-hexahydro-8(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate |

| Radiolabeling Agent | [11C]CH3I | [11C]CH3I |

| Radiochemical Yield | 20-25% | 53 ± 12% |

| Synthesis Time | ~30 min | 30-35 min |

| Reference | nih.gov | nih.gov |

Deuterium (B1214612) (2H) and tritium (B154650) (3H) labeling of L-tryptophan and its derivatives provides valuable tools for studying enzymatic reaction mechanisms through kinetic and solvent isotope effects. d-nb.infonih.gov

Enzymatic methods are particularly useful for achieving specific labeling. For instance, L-tryptophan derivatives labeled with deuterium at the α-position of the side chain can be synthesized by the enzymatic coupling of halogenated indoles with S-methyl-L-cysteine in a deuterated medium (2H2O), catalyzed by the enzyme tryptophanase. tandfonline.comtandfonline.com This method results in 100% deuterium labeling at the α-position. tandfonline.comresearchgate.net

Chemical methods have also been developed for deuterium labeling. For example, a hydrogen-deuterium (H-D) exchange reaction under acidic conditions can be used to prepare pentadeuterium-labeled L-tryptophan. acs.org This approach, however, may require harsh conditions or expensive reagents. acs.org

Tritium labeling can be achieved through similar strategies, often by using tritiated water (HTO) as the isotope source. nih.gov For example, isotopomers of L-tryptophan labeled with tritium in the indole ring have been synthesized via isotope exchange enhanced by UV irradiation. researchgate.net The combination of chemical and enzymatic methods allows for the synthesis of a wide range of specifically labeled L-tryptophan derivatives for detailed mechanistic studies. d-nb.inforesearchgate.net

Table 3: Methods for Deuterium and Tritium Labeling of L-Tryptophan Derivatives

| Isotope | Labeling Position | Method | Key Features | Reference(s) |

|---|---|---|---|---|

| Deuterium (2H) | α-position of side chain | Enzymatic coupling with tryptophanase in 2H2O | 100% specific labeling | tandfonline.comtandfonline.com |

| Deuterium (2H) | Indole ring (C2, C4-7) | H-D exchange reaction with D2SO4 in CD3OD | High deuterium incorporation | acs.org |

| Tritium (3H) | Indole ring (e.g., 4'-position) | Isotope exchange in HTO enhanced by UV irradiation | Provides tritiated isotopomers | researchgate.net |

| Deuterium (2H) & Tritium (3H) | Side chain (e.g., 2-position) | Chemical synthesis methods | Allows for doubly labeled isotopomers | d-nb.info |

Polymeric Derivatization for Pharmacokinetic Enhancement

The therapeutic potential of many small molecules, including tryptophan derivatives, can be limited by poor pharmacokinetic profiles, such as low bioavailability. mdpi.comresearchgate.net Polymeric derivatization is a strategy employed to overcome these limitations. mdpi.com This involves conjugating the molecule to a polymer, such as polyethylene (B3416737) glycol (PEG), to improve its properties. pnas.orgfrontiersin.org

For methylated tryptophan derivatives like 1-Methyl-L-tryptophan (MLT), which has shown IDO inhibitory activity, developing polymeric forms is a viable approach to enhance pharmacokinetics. mdpi.com One strategy is to create amphiphilic block copolymers, for example, by combining a hydrophobic polymer of MLT with a hydrophilic polymer like PEG. mdpi.comnih.gov These copolymers can self-assemble into polymeric micelles in an aqueous environment. mdpi.comresearchgate.net

The synthesis of such polymers can be achieved through methods like ring-opening polymerization of an N-phenyl carbamate (B1207046) (NPC) derivative of MLT, using an amino-terminated PEG as a macroinitiator. mdpi.com The resulting PEG-poly(MLT) block copolymers can function as prodrugs, releasing the active MLT upon enzymatic degradation, for instance, by chymotrypsin. mdpi.comnih.gov This approach not only has the potential to improve drug levels in target tissues but also to provide a sustained release of the active compound. nih.gov

Other approaches for polymeric derivatization include the synthesis of tryptophan-based polyacrylates through free-radical polymerization or by functionalizing existing copolymers with tryptophan derivatives. lew.ro The choice of polymer and conjugation chemistry is critical for achieving the desired pharmacokinetic enhancements while retaining the biological activity of the derivatized molecule. rsc.orgrsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| L-Tryptophanol | |

| Alpha-[11C]methyl-L-tryptophan | [11C]AMT |

| L-Tryptophan | |

| Phaeodactylum tricornutum | |

| 1-Methyl-L-tryptophan | MLT |

| Polyethylene glycol | PEG |

| N-phenyl carbamate | NPC |

| S-methyl-L-cysteine | |

| [11C]methyl iodide | [11C]CH3I |

| [11C]carbon dioxide | [11C]CO2 |

| Deuterium | 2H |

| Tritium | 3H |

Biological and Biochemical Roles of 2 Methyl L Tryptophan and Its Derivatives

Intermediary Metabolism and Pathway Regulation

2-Methyl-L-tryptophan's structural similarity to L-tryptophan allows it to interact with and influence the metabolic pathways of its parent amino acid. These pathways are crucial for the synthesis of various bioactive compounds.

L-tryptophan is metabolized through three primary routes: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, which is primarily carried out by gut microbiota. nih.govnih.govnih.gov The kynurenine pathway is the major catabolic route, accounting for over 95% of tryptophan degradation. nih.govnih.gov This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govwikipedia.org The serotonin pathway, although metabolizing a smaller fraction of tryptophan, is vital for the production of the neurotransmitter serotonin and the hormone melatonin. nih.govsigmaaldrich.comnews-medical.net The key rate-limiting enzyme in this pathway is tryptophan hydroxylase (TPH). sigmaaldrich.comnews-medical.net

As an analog of L-tryptophan, this compound can potentially interact with the enzymes of these pathways. For instance, a related compound, alpha-methyl-tryptophan, has been shown to stabilize the tetrameric structure of TDO, leading to increased tryptophan degradation. nih.gov This suggests that methylated tryptophan derivatives can significantly modulate the flux of tryptophan through its major metabolic pathways.

The table below summarizes the major metabolic pathways of L-tryptophan.

| Pathway | Key Enzymes | Primary Products | Percentage of Tryptophan Metabolism |

| Kynurenine Pathway | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+ | >95% |

| Serotonin Pathway | Tryptophan Hydroxylase (TPH), Aromatic Amino Acid Decarboxylase | Serotonin, Melatonin | ~1-2% |

| Indole Pathway (Microbiota) | Tryptophanase | Indole, Indole-3-acetic acid, Tryptamine | Variable |

Given that the kynurenine and serotonin pathways compete for the common substrate L-tryptophan, any alteration in the activity of the initial enzymes (IDO and TDO versus TPH) can shift the metabolic balance. The ratio of kynurenine to tryptophan is often used as an indicator of IDO activity and immune activation. nih.gov

Methylated tryptophan analogs have been studied for their effects on these pathways. For example, 1-methyl-tryptophan is a known inhibitor of IDO, thereby blocking the entry of tryptophan into the kynurenine pathway. nih.govfrontiersin.org While this compound is structurally distinct, its potential to interact with IDO and TDO is an area of research interest.

In the context of the serotonin pathway, the related compound alpha-methyl-L-tryptophan acts as a substrate for tryptophan hydroxylase, leading to the formation of 5-hydroxy-α-methyl-L-tryptophan. nih.gov This is further metabolized to α-methyl-serotonin, a compound that is not a substrate for monoamine oxidase (MAO), the enzyme that degrades serotonin. nih.gov This leads to an accumulation of α-methyl-serotonin in the brain, a property that has been utilized in positron emission tomography (PET) studies to investigate the brain's serotonergic system. nih.gov This suggests that this compound could potentially influence serotonin signaling by being converted to a stable serotonin analog.

Biological Activities and Functional Implications

Beyond its role in intermediary metabolism, this compound and its derivatives exhibit distinct biological activities with significant functional implications.

A significant biological role of this compound is its function as a direct precursor in the biosynthesis of the thiopeptide antibiotic thiostrepton (B1681307). biosynth.com Thiostrepton, produced by various strains of Streptomyces, exhibits a broad spectrum of activity, particularly against Gram-positive bacteria. toku-e.comrsc.org It functions by inhibiting protein synthesis in bacteria. toku-e.com The biosynthesis of thiostrepton involves the methylation of L-tryptophan to form this compound, a key step in the formation of the quinaldic acid moiety of the antibiotic. toku-e.com

The table below provides a summary of the antibacterial spectrum of thiostrepton.

| Bacterial Type | Activity |

| Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate |

The parent compound, L-tryptophan, is known to influence the release of several hormones, largely through its role as a precursor to serotonin. news-medical.net Intravenous administration of L-tryptophan has been shown to stimulate the secretion of prolactin. nih.govscispace.com The effect of L-tryptophan on growth hormone (GH) secretion is more variable, with some studies showing a slight stimulatory effect. scispace.comnih.gov The mechanism is believed to be mediated by increased central nervous system serotonin levels, which in turn modulate the hypothalamic-pituitary axis. nih.govnih.gov

While direct studies on the effect of this compound on hormone release are limited, its potential to be converted into a stable serotonin analog, α-methyl-serotonin, suggests that it could influence serotonin-mediated hormonal regulation. nih.gov The use of alpha-methyl-L-tryptophan as a tracer for the brain's serotonergic system underscores its ability to participate in and report on serotonin-related neurochemical processes, which are intricately linked to the regulation of pituitary hormones like prolactin and growth hormone. nih.gov

This compound is a known bacterial metabolite, notably produced by species of Streptomyces during the biosynthesis of thiostrepton. biosynth.com The gut microbiota can also metabolize tryptophan into a wide array of indole derivatives, which play crucial roles in host-microbe interactions and signaling. nih.govnih.gov

Bacteria utilize small molecules for cell-to-cell communication in a process known as quorum sensing. nih.gov Tryptophan and its derivatives, including tryptophan-containing cyclic dipeptides, have been shown to possess anti-quorum-sensing activity. nih.govnih.gov This suggests that bacteria may produce and respond to tryptophan metabolites to regulate collective behaviors such as biofilm formation and virulence factor production. While the specific role of this compound in quorum sensing has not been extensively studied, its production by bacteria places it in the milieu of signaling molecules that could potentially influence microbial communities.

Occurrence in Organisms (e.g., Daphnia pulex, Trypanosoma brucei)

This compound is an L-tryptophan derivative where the hydrogen at the second position on the indole ring is substituted by a methyl group. nih.gov While not a common metabolite, its presence has been documented in specific organisms, indicating potential unique biochemical pathways or functions. Notably, this compound has been reported in the water flea, Daphnia pulex, and the protozoan parasite Trypanosoma brucei. nih.gov

In Trypanosoma brucei, the causative agent of human African trypanosomiasis, the metabolism of aromatic amino acids like tryptophan is crucial for the parasite's survival and virulence. nih.gov The parasite extensively metabolizes tryptophan, primarily through transamination, to produce indolepyruvate. nih.gov The presence of a methylated tryptophan analogue such as this compound in this organism suggests it may interact with these essential metabolic pathways. Research on halogenated tryptophan analogues has shown they can act as precursors to active compounds that disrupt vital transamination mechanisms within the parasite, highlighting the potential for tryptophan derivatives to interfere with parasite metabolism. nih.gov

Structure-Activity Relationships of Analogues

The biological activity of tryptophan analogues is highly dependent on their specific chemical structure. The strategic modification of the tryptophan molecule, including substitutions on the indole ring, allows for the fine-tuning of their therapeutic or biological effects. Structure-activity relationship (SAR) studies are fundamental in discovering how these modifications influence interactions with biological targets such as receptors or enzymes.

For instance, in the development of endothelin (ET) receptor antagonists, the introduction of 2-substituted D-tryptophan analogues into peptidic structures has led to the creation of potent compounds with varying selectivity for ETA and ETB receptor subtypes. acs.org The nature of the substituent at the C-2 position of the D-tryptophan residue proved to be a critical determinant for discriminating between ETA and ETB receptor selectivity. acs.org This demonstrates that even small modifications to the tryptophan scaffold can significantly alter the pharmacological profile of a molecule.

Similarly, SAR studies on a series of C-linked indolylxyloside-based inhibitors of the sodium-dependent glucose co-transporter 2 (SGLT2) revealed that substituents at the 7-position of the indole moiety were crucial for optimal inhibitory activity. acs.org These findings underscore the importance of systematic structural modifications in optimizing the biological function of tryptophan-based compounds.

Impact of Methylation on Biological Activity

Methylation, the addition of a methyl group (CH₃) to a substrate, is a fundamental biochemical process that can profoundly alter a molecule's function. cytoplan.co.uk In the context of tryptophan analogues, methylation of the indole ring can significantly impact biological activity.

The introduction of a methyl group at the C-2 position of tryptophan, as seen in 2-methyl-tryptophan, directly influences its interaction with biological targets. Studies on peptidic endothelin receptor antagonists found that incorporating 2-methyl-D-tryptophan resulted in potent antagonists that could target both ETA and ETB receptors. acs.org This contrasts with analogues containing other substituents at the same position; for example, a 2-cyano-D-tryptophan led to antagonists that were selective for the ETB receptor. acs.org This highlights that the specific nature of the C-2 substituent, in this case, a methyl group, is a key factor in determining the resulting biological activity and receptor selectivity.

The general biological process of methylation relies on methyl donors like S-Adenosyl-L-methionine (SAMe) and is crucial for DNA synthesis, gene expression, and neurotransmitter production. cytoplan.co.uk While this broader process is distinct from the specific structural feature of this compound, it illustrates the universal importance of methyl groups in biological systems. For example, the methylation of the promoter region of the tryptophan hydroxylase-2 (TPH2) gene, which encodes the rate-limiting enzyme in brain serotonin synthesis, can regulate its mRNA expression and has been implicated in major depressive disorder. nih.govnih.gov This regulatory role of methylation in the broader tryptophan metabolic pathway further emphasizes the powerful influence of this small chemical group.

Table 1: Effect of C-2 Substitution in D-Tryptophan Analogues on Endothelin Receptor Selectivity

| C-2 Substituent | Receptor Selectivity | Reference |

|---|---|---|

| Methyl (-CH₃) | Combined ETA/ETB Antagonist | acs.org |

| Halo (-F, -Cl, -Br) | Combined ETA/ETB Antagonist | acs.org |

Stereochemical Effects on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing biological function. The specific spatial orientation of functional groups determines how a molecule like tryptophan or its analogues can interact with chiral biological machinery such as enzymes and receptors.

The difference between L-tryptophan and its mirror image, D-tryptophan, exemplifies the profound impact of stereochemistry. In the Escherichia coli trp repressor system, L-tryptophan acts as a corepressor, enabling the repressor protein to bind to its DNA operator and regulate gene expression. nih.gov Studies using various tryptophan analogues have shown that the stereochemical configuration is essential for this activity. nih.govresearchgate.net Specifically, the α-amino group of L-tryptophan must be in the correct orientation to properly position the corepressor within its binding pocket on the protein. nih.gov

The importance of stereochemistry is also evident in the biosynthesis of tryptophan derivatives. For example, the enzymatic synthesis of β-methyltryptophan from L-tryptophan involves a "stereochemical switch," where different enzymes can produce different stereoisomers, namely (2S,3R)-β-methyltryptophan or (2S,3S)-β-methyltryptophan. nih.gov This precise enzymatic control over the stereochemical outcome underscores its biological significance.

In the design of therapeutic peptides, such as somatostatin (B550006) analogues, the stereochemistry of the tryptophan residue is a key consideration. Replacing the natural L-Trp at position 8 with its enantiomer, D-Trp, is a common strategy that often increases the peptide's stability against enzymatic degradation without significantly altering its activity profile. mdpi.com This modification can stabilize the main conformation of the peptide, leading to a remarkable increase in its serum half-life. mdpi.com

Table 2: Comparison of L-Tryptophan vs D-Tryptophan in Biological Systems

| System/Molecule | Role of L-Tryptophan | Role of D-Tryptophan | Reference |

|---|---|---|---|

| E. coli trp Repressor | Acts as a corepressor, enabling DNA binding. | Does not effectively activate the repressor. | nih.govresearchgate.net |

| Somatostatin Analogues | Natural residue in the hormone sequence. | Substitution increases peptide stability and serum half-life. | mdpi.com |

Analytical and Computational Approaches in 2 Methyl L Tryptophan Research

Spectroscopic Analysis in Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of 2-Methyl-L-tryptophan. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide data on the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov For instance, in a study involving the synthesis of tryptophan analogs, ¹H-NMR and ¹³C-NMR spectra, along with 2D-NMR, were used to confirm the chemical structure of the methylated product. nih.gov The chemical shifts and coupling constants observed in the NMR spectra are characteristic of the 2-methyl-indole moiety and the amino acid backbone, allowing for unambiguous identification. chemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. The IR spectrum of a tryptophan derivative will typically show characteristic absorption bands for the N-H stretching vibrations of the indole (B1671886) ring and the amine group, the C=O stretching of the carboxylic acid, and the aromatic C-C bonds. researchgate.nettandfonline.com For example, the N-H stretching of the indole ring is often observed around 3400 cm⁻¹. researchgate.nettandfonline.com

Chromatographic Techniques for Separation and Detection

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of tryptophan derivatives. nih.gov Chiral stationary phases are particularly important for separating the enantiomers of methylated tryptophan compounds. nih.govnih.gov For instance, a Cinchona alkaloid-based zwitterionic chiral stationary phase has been successfully used for the efficient enantiomeric separation of various monosubstituted tryptophan derivatives, including methyltryptophans. nih.govnih.gov The separation of stereoisomers can also be achieved indirectly by pre-column derivatization with chiral reagents. mst.edu The use of HPLC coupled with mass spectrometry (LC-MS) provides a powerful tool for both separation and structural identification. nih.govnih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of amino acids, including this compound. nih.gov Derivatization is typically required to increase the volatility of the amino acids for GC analysis. sigmaaldrich.com

Table 1: Chromatographic Methods for Tryptophan Derivatives

| Technique | Application | Key Features |

|---|---|---|

| HPLC | Enantiomeric separation, Purification | Use of chiral stationary phases is common. nih.govnih.gov Can be coupled with MS for enhanced detection. nih.govnih.gov |

| GC-MS | Analysis of volatile derivatives | Requires derivatization of the amino acid. sigmaaldrich.com Provides structural information through mass spectra. nih.gov |

Advanced Computational Modeling and Simulation

Computational chemistry provides deep insights into the properties and behavior of this compound at the molecular level. These methods are used to study its electronic structure, conformational preferences, and reaction pathways.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. cdnsciencepub.com DFT calculations have been employed to study the geometry, and electronic properties of tryptophan and its derivatives. nih.govresearchgate.net For example, DFT calculations using the B3LYP functional have been used to determine the spin distribution in tryptophan radicals and to support proposed reaction mechanisms. nih.govmdpi.commdpi.com These studies help in understanding the molecule's reactivity and spectroscopic properties. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For tryptophan and its derivatives, MD simulations can reveal how the molecule interacts with its environment, such as in a solvent or within the active site of an enzyme. researchgate.netnih.gov These simulations provide a detailed picture of the conformational changes and intermolecular interactions that are crucial for the molecule's biological function. researchgate.net

Understanding the non-covalent interactions and the conformational flexibility of this compound is key to understanding its behavior. Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.netresearchgate.net The stability of different conformations is governed by a variety of non-covalent interactions. researchgate.net Studies on tryptophan derivatives have shown that interactions with the surrounding environment can significantly influence their conformational preferences. nih.gov

Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving tryptophan derivatives. mdpi.commdpi.com By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate activation energies. nih.gov For example, DFT calculations have been used to propose mechanisms for the formation of various compounds from L-tryptophan. mdpi.commdpi.com These computational insights complement experimental findings and provide a more complete understanding of the reaction. nih.govfrontiersin.org

Emerging Research Directions and Potential Applications

Applications in Chemical Biology

In the realm of chemical biology, 2-Methyl-L-tryptophan serves as a valuable tool for developing new molecular functionalities and for engineering enzymes with novel catalytic activities.

The development of new methods for the synthesis and functionalization of tryptophan derivatives is a significant area of research. One approach involves the enzymatic synthesis of isotopically labeled methyl derivatives of L-tryptophan. For instance, 2'-methyl-[2-²H]-, 2'-methyl-[2-³H]-, and 2'-methyl-[2-²H/³H]-L-tryptophan have been synthesized through the enzymatic coupling of 2-methylindole (B41428) with S-methyl-L-cysteine, a reaction catalyzed by the enzyme tryptophanase. nih.gov This method provides a pathway to selectively introduce isotopes into the molecule for use in kinetic studies.

Another strategy for functionalization involves direct C–H borylation and subsequent deborylative deuteration, which has been successfully applied to synthesize 2-D-L-tryptophan. nih.gov While direct application to this compound is a topic for further exploration, this methodology highlights the ongoing efforts to achieve selective modifications of the tryptophan scaffold. These advanced synthetic strategies provide access to novel tryptophan analogs with tailored properties for various research applications.

Radical S-adenosyl-L-methionine (SAM) enzymes are a superfamily of enzymes that catalyze a wide range of complex chemical reactions. wikipedia.org One such enzyme, tryptophan lyase (NosL), has been shown to act on L-tryptophan to produce 3-methyl-2-indolic acid. nih.govnih.gov Research has demonstrated that NosL exhibits remarkable substrate tolerance and can process various tryptophan analogs. frontiersin.org

Notably, when 2'-methyl-L-tryptophan is used as a substrate for NosL, the resulting product is 2,3-dimethylindole. nih.gov This transformation showcases the potential for engineering radical SAM enzymes like NosL to create novel biocatalytic routes for the synthesis of complex molecules. The promiscuity of these enzymes opens up possibilities for generating a diverse array of functionalized indole (B1671886) compounds.

| Enzyme | Substrate | Product(s) |

| Tryptophanase | 2-methylindole and S-methyl-L-cysteine | This compound (isotopically labeled) nih.gov |

| Tryptophan Lyase (NosL) | 2'-methyl-L-tryptophan | 2,3-dimethylindole nih.gov |

Tracer Applications in Biological Imaging

Radiolabeled analogs of tryptophan, particularly α-methyl-L-tryptophan, have found significant application as tracers in positron emission tomography (PET) imaging. nih.govnih.gov These tracers allow for the in-vivo visualization and quantification of tryptophan metabolism, which can be altered in various pathological conditions.

¹¹C-labeled α-methyl-L-tryptophan (¹¹C-AMT) has been used to study tryptophan uptake and metabolism in the brain, particularly in the context of neurological disorders and tumors. nih.govsnmjournals.orgnih.gov The methylation at the alpha position prevents its incorporation into proteins, allowing for the specific tracking of metabolic pathways like the kynurenine (B1673888) and serotonin (B10506) pathways. snmjournals.org While the short half-life of Carbon-11 (B1219553) is a limitation, efforts are underway to develop ¹⁸F-labeled tryptophan analogs, which would have broader clinical applicability due to the longer half-life of Fluorine-18. nih.govsemanticscholar.org

| Tracer | Isotope | Application | Key Findings |

| α-methyl-L-tryptophan (AMT) | ¹¹C | PET imaging of brain tumors and epilepsy | Increased uptake in epileptic foci and various brain tumors, providing diagnostic and prognostic information. nih.govnih.gov |

| 1-(2-¹⁸F-fluoroethyl)-L-tryptophan (¹⁸F-FETrp) | ¹⁸F | Preclinical PET imaging of tumors | Shows promising tumor uptake and favorable biodistribution in animal models. nih.govsnmjournals.org |

Investigational Therapeutic Avenues

The unique biological activities of methylated tryptophan derivatives have led to their investigation in several potential therapeutic areas, including weight management and immune modulation.

Recent preclinical studies have identified α-Methyl-L-tryptophan as a potential agent for weight loss. nih.govnih.gov In mouse models of obesity, oral administration of α-Methyl-L-tryptophan led to a significant and reversible reduction in body weight. nih.govnih.gov This effect was associated with decreased food intake and was observed in both genetic and diet-induced obesity models. nih.govnih.gov The proposed mechanism involves the conversion of α-Methyl-L-tryptophan to α-methylserotonin in the brain, which may act as a satiety signal. nih.gov The L-enantiomer was found to be the active form, while the D-enantiomer had minimal effect. nih.govnih.gov Furthermore, the weight-loss effect was accompanied by improvements in hyperglycemia, insulin (B600854) resistance, and hepatic steatosis. nih.govnih.gov

Methylated tryptophan derivatives, particularly 1-methyl-tryptophan, have been extensively studied as modulators of the immune response through their inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO1) and the related enzyme IDO2. nih.govnih.govaacrjournals.org These enzymes play a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan degradation along the kynurenine pathway. nih.gov In many cancers, increased IDO1 activity helps create an immunosuppressive microenvironment that allows tumors to evade the immune system. frontiersin.orgnbinno.com

The stereoisomers of 1-methyl-tryptophan, L-1-MT and D-1-MT (also known as indoximod), have shown different inhibitory profiles. aacrjournals.orgfrontiersin.org While the L-isomer is a more potent inhibitor of the purified IDO1 enzyme, the D-isomer has demonstrated greater efficacy in reversing T-cell suppression mediated by IDO-expressing dendritic cells in preclinical models. nih.govaacrjournals.org Both isomers are being investigated for their potential in cancer immunotherapy, often in combination with other treatments, to overcome tumor-induced immune tolerance. aacrjournals.orgnih.gov

| Compound | Target Enzyme(s) | Therapeutic Rationale | Key Research Findings |

| L-1-Methyl-tryptophan (L-1-MT) | IDO1, IDO2 | Reversal of tumor-induced immunosuppression | More potent inhibitor of purified IDO1 enzyme. aacrjournals.org |

| D-1-Methyl-tryptophan (D-1-MT / Indoximod) | IDO1, IDO2 | Reversal of tumor-induced immunosuppression | More effective at reversing T-cell suppression by dendritic cells in preclinical studies. nih.govaacrjournals.org |

Potential in Disease Models

The utility of this compound is being actively explored in various preclinical disease models, primarily leveraging its properties as a tracer for metabolic pathways or as a therapeutic agent. Its structural similarity to L-tryptophan allows it to interact with biological systems in unique ways, providing insights into disease mechanisms and potential treatments.

Obesity and Metabolic Syndrome: In multiple mouse models of obesity, α-Methyl-L-tryptophan (α-MLT) has demonstrated efficacy as a weight-loss agent. nih.gov When administered orally in drinking water, it reduced body weight in mice with diet-induced obesity, in genetically obese (ob/ob) mice, and in Slc6a14-null mice on a high-fat diet. nih.gov The weight-loss effect was associated with a reduction in food intake and was reversible upon withdrawal of the compound. nih.gov Furthermore, α-MLT was found to reverse associated metabolic complications, including hyperglycemia, insulin resistance, and hepatic steatosis (fatty liver). nih.gov These findings highlight its potential as a pharmacological agent for treating obesity and metabolic syndrome. nih.gov

Neurological Disorders: The carbon-11 labeled version of the compound, α-[11C]methyl-L-tryptophan (AMT), has been extensively used as a positron emission tomography (PET) tracer to identify epileptogenic brain regions in patients with difficult-to-treat epilepsy. nih.gov The initial rationale was based on the role of serotonin in epilepsy, but subsequent research on brain tissue from patients with tuberous sclerosis complex who underwent epilepsy surgery pointed towards the kynurenine pathway of tryptophan metabolism as the primary mechanism for the increased retention of the tracer in these abnormal brain regions. nih.gov This suggests that AMT PET may serve as a biomarker for immune activation and altered tryptophan metabolism in the epileptic process. nih.gov

Oncology: In cancer research, this compound is being investigated for its role in diagnostics and therapeutics, particularly in the context of the gastrin-releasing peptide receptor (GRPR) and the enzyme indoleamine 2,3-dioxygenase (IDO1).

GRPR-Targeted Imaging and Therapy: Researchers have substituted L-tryptophan with α-methyl-L-tryptophan in a GRPR-targeted peptide called RM2. snmjournals.org This modification resulted in a new compound, ¹⁷⁷Lu-AMTG, which showed improved metabolic stability and high affinity for GRPR. snmjournals.org In preclinical models using PC-3 tumor-bearing mice, ¹⁷⁷Lu-AMTG exhibited high tumor retention, suggesting its potential as a radiopharmaceutical for both imaging and therapy of GRPR-expressing cancers, such as prostate and breast cancer. snmjournals.org

IDO1-Targeted Imaging: Fluorine-18 labeled derivatives, such as 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT), are being developed as potential PET imaging agents for tumors that overexpress the IDO1 enzyme. researchgate.net Since IDO1 is a key enzyme in creating an immunosuppressive tumor microenvironment, imaging its activity could be crucial for cancer diagnosis and monitoring the effectiveness of immunotherapy. researchgate.net

The table below summarizes the key findings of this compound in different disease models.

Table 1: Research Findings of this compound in Disease Models| Disease Model | Compound Form | Key Findings | Potential Application |

|---|---|---|---|

| Obesity | α-Methyl-L-tryptophan (α-MLT) | Reduced body weight, food intake, hyperglycemia, insulin resistance, and hepatic steatosis in mouse models. nih.gov | Therapeutic agent for obesity and metabolic syndrome. |

| Epilepsy | α-[11C]Methyl-L-tryptophan (AMT) | Increased tracer trapping in epileptogenic brain regions, linked to the kynurenine pathway. nih.gov | Diagnostic PET tracer to identify seizure foci and as a biomarker of immune activation. |

| Cancer (GRPR-positive) | ¹⁷⁷Lu-AMTG (α-Methyl-L-tryptophan substituted peptide) | Improved in vivo stability and high tumor retention in mouse models. snmjournals.org | Theranostic agent (imaging and radioligand therapy). |

| Cancer (IDO1-expressing) | 5-[¹⁸F]F-L-α-methyl tryptophan | Potential for imaging IDO1 enzyme activity. researchgate.net | Diagnostic PET tracer for cancer imaging and immunotherapy monitoring. |

Future Research Considerations

The existing body of research on this compound opens up several promising avenues for future investigation. While its utility as a PET tracer in epilepsy is well-documented, its broader therapeutic and diagnostic potential is still emerging.

Key areas for future research include:

Elucidation of Mechanisms: The precise mechanism of action for its weight-loss effects remains to be fully clarified. nih.gov Future studies should focus on identifying the specific molecular targets and pathways modulated by this compound that lead to reduced appetite and improved metabolic parameters. Similarly, while the kynurenine pathway is implicated in its trapping in epileptic foci, the exact steps and transporters involved require more detailed investigation. nih.gov

Therapeutic Development for Metabolic Disorders: The promising preclinical results in obesity models warrant further investigation. nih.gov Future research should explore the long-term efficacy and safety of this compound as a potential treatment for obesity and type 2 diabetes. This includes dose-optimization studies and evaluation in more diverse preclinical models.

Expansion in Oncology: The successful use of this compound to enhance the stability of a GRPR-targeting peptide suggests a broader applicability of this strategy. snmjournals.org Researchers could explore incorporating this modified amino acid into other peptide-based drugs to improve their pharmacokinetic profiles. Further development and clinical translation of radiolabeled versions for GRPR and IDO1-positive tumors are critical next steps. snmjournals.orgresearchgate.net

Application in Other Neurological and Autoimmune Diseases: Given that altered tryptophan metabolism via the kynurenine pathway is a feature of many neurological and autoimmune disorders, there is a strong rationale for exploring the use of labeled this compound as a biomarker in conditions such as multiple sclerosis, Alzheimer's disease, and depression. nih.govnih.govnih.gov It could provide a non-invasive tool to study neuroinflammation and metabolic dysregulation in these diseases.

Q & A

Q. What is the role of 2-methyl-L-tryptophan in studying serotonin synthesis, and what methodological frameworks are used to validate its application?

this compound (2-MTrp) is a synthetic tryptophan analog used to measure serotonin (5-HT) synthesis rates in the brain. It acts as a tracer by competing with endogenous tryptophan for transport across the blood-brain barrier. The unidirectional uptake constant (K*) of radiolabeled 2-MTrp is measured using positron emission tomography (PET) or autoradiography, with plasma-free tryptophan concentration as a critical parameter for normalization . The method assumes minimal metabolism via the kynurenine pathway under most conditions, though this must be experimentally confirmed in disease models .

Q. How is this compound synthesized enzymatically for research applications?

Enzymatic synthesis involves tryptophanase-catalyzed reactions using 2-methylindole and L-serine or pyruvate/ammonium ions as substrates. This method avoids racemization and yields stereospecific 2-MTrp, which is critical for maintaining biochemical relevance. Reaction optimization includes pH control (7.5–8.5), substrate molar ratios (1:1.2 for indole derivatives to serine), and purification via reverse-phase HPLC .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with UV/fluorescence detection or mass spectrometry is standard. For HPLC, prepare a calibration curve using 2-MTrp standards (0.1–100 µM) in phosphate-buffered saline. Sample preparation involves deproteinization with perchloric acid (0.4 M) and centrifugation (12,000 × g, 10 min). Include internal standards (e.g., deuterated 2-MTrp) to correct for matrix effects .

Advanced Research Questions

Q. How do contradictions in kinetic models for this compound uptake affect the interpretation of serotonin synthesis rates?

Discrepancies arise between compartmental models (e.g., three-compartment models with parameters k₁–k₄) and the Patlak-plot method. Compartmental models may suffer from low identifiability of rate constants (e.g., k₃ for metabolic trapping), while the Patlak method overestimates the K-complex by 10–20% due to assuming dynamic equilibrium. Validate models by comparing regional K-complex values against post-mortem serotonin concentrations .

Q. What strategies mitigate confounding effects of this compound metabolism via the kynurenine pathway in neuropsychiatric studies?

In inflammatory or neurodegenerative models, kynurenine pathway activity increases. Pre-screen animal models for indoleamine 2,3-dioxygenase (IDO) expression using qPCR. Use IDO inhibitors (e.g., 1-methyl-D-tryptophan) or opt for carbon-11-labeled 2-MTrp, which is less susceptible to oxidative metabolism than tritiated analogs .

Q. How is the lumped constant (LC) for this compound determined, and what factors contribute to its variability?

The LC (0.42 ± 0.07) accounts for differences in transport and metabolism between 2-MTrp and endogenous tryptophan. Calculate it by comparing unidirectional uptake constants (K*2-MTrp/K*Trp) in probenecid-treated rats to block 5-HT metabolite efflux. Variability stems from regional differences in plasma-free tryptophan levels and measurement errors in autoradiographic data .

Q. How can genetic engineering optimize this compound production in microbial systems?

Overexpress tryptophan synthase (trpBA) or engineer E. coli with feedback-resistant anthranilate synthase (trpE<sup>mut</sup>) to bypass regulation. Use directed evolution of tryptophanase for higher activity toward 2-methylindole. Monitor yield via fed-batch fermentation with controlled indole feeding (0.5 mM/hr) .

Q. What ethical and methodological considerations apply to PET studies using [C-11]this compound in humans?

Obtain IRB approval for radiation exposure (dose ≤ 20 mSv per session) and validate informed consent for vulnerable populations (e.g., neuropsychiatric patients). Use motion-corrected PET protocols (e.g., frame-based acquisition over 60 min) and normalize data to a reference region (e.g., cerebellum) lacking serotonergic terminals .

Methodological Best Practices

- Calibration: Always include a plasma-free tryptophan measurement to normalize K* values .

- Statistical Analysis: Use mixed-effects models to account for intra-subject variability in longitudinal PET studies .

- Safety: Handle methylindole precursors in fume hoods due to volatility and toxicity (LD50 = 1.2 g/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.